molecular formula C10H10N2O2 B3065558 2-Amino-6-methoxyquinolin-4-OL CAS No. 52176-55-3

2-Amino-6-methoxyquinolin-4-OL

Cat. No.: B3065558
CAS No.: 52176-55-3
M. Wt: 190.2 g/mol
InChI Key: BIILCANEHQNHMY-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Drug Discovery and Development

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. mdpi.comnih.gov Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold," meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. nih.govchemicalbook.com The planar nature of the quinoline ring system allows for effective intercalation with DNA and interaction with flat hydrophobic regions of enzymes and receptors. mdpi.com

The significance of the quinoline core is underscored by the diverse pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comchemicalbook.comsigmaaldrich.com The adaptability of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its therapeutic effect and minimize side effects. sigmaaldrich.com This has led to the development of numerous clinically approved drugs and a multitude of candidates in various stages of clinical trials. mdpi.comnih.gov For these reasons, the quinoline scaffold continues to be a highly attractive and frequently utilized starting point for the design and synthesis of novel therapeutic agents. nih.govchemicalbook.com

Research Context of 2-Amino-6-methoxyquinolin-4-OL within Quinoline Chemistry

Direct and extensive research dedicated specifically to this compound is limited in publicly available scientific literature. However, the potential significance and research context of this particular compound can be inferred by examining its constituent chemical features and the known biological activities of closely related quinoline derivatives. The molecule combines three key structural motifs: a 4-quinolinol core, a 2-amino group, and a 6-methoxy group, each of which is known to contribute to the biological profiles of various compounds.

The 4-quinolinol (or quinolin-4-one) nucleus is a well-established pharmacophore. For instance, the tautomeric 4-hydroxyquinoline (B1666331) structure is found in various biologically active molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The presence of an amino group at the 2-position of the quinoline ring is also of significant interest in medicinal chemistry. Research into related structures, such as 2,4-diaminoquinoline derivatives, has highlighted the challenges in their synthesis but also their potential as inhibitors of enzymes like the histone methyltransferase G9a, which is a target in cancer therapy. nih.gov This suggests that the 2-amino substitution could direct the molecule towards activity as an enzyme inhibitor.

Furthermore, the 6-methoxy group is a common feature in many bioactive quinoline-based drugs, most notably in the realm of antimalarials. The famous antimalarial drug, quinine (B1679958), contains a 6-methoxyquinoline (B18371) moiety. mdpi.com Similarly, the 8-amino-6-methoxyquinoline (B117001) scaffold is the core of the antimalarial drugs primaquine (B1584692) and tafenoquine, where the methoxy (B1213986) group is considered important for their activity. mdpi.com

Given these points, this compound can be situated within a research context that explores the development of novel therapeutic agents, potentially targeting diseases like cancer or malaria. Its structure represents a hybrid of pharmacophores that have independently shown significant biological promise. The combination of the 4-quinolinol core with the 2-amino and 6-methoxy substituents presents an intriguing target for synthesis and biological evaluation to explore its potential as a kinase inhibitor, an antiproliferative agent, or an antiprotozoal compound.

Table 1: Physicochemical Properties of the Parent Compound 6-methoxyquinolin-4-ol (B189883)

PropertyValue
Molecular Formula C10H9NO2
Monoisotopic Mass 175.06332 Da
Predicted XlogP 0.6
InChI Key RVTLXJLNIDCHKT-UHFFFAOYSA-N
Data sourced from PubChemLite. uni.lu

Table 2: Examples of Structurally Related Quinolines and Their Research Areas

Compound NameKey Structural FeaturesArea of ResearchReference
8-Amino-6-methoxyquinoline 8-Amino, 6-MethoxyAntimalarial mdpi.com
2,4-Diamino-6,7-dimethoxyquinoline 2,4-Diamino, 6,7-DimethoxyG9a Enzyme Inhibition (Anticancer) nih.gov
Quinine 6-Methoxyquinoline coreAntimalarial mdpi.com
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline 4-Chloro, 6-Methoxy, 2-Methyl, 3-NitroSynthesis of PI3K/mTOR inhibitors researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILCANEHQNHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493922
Record name 2-Amino-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52176-55-3
Record name 2-Amino-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanistic Investigations of 2 Amino 6 Methoxyquinolin 4 Ol Analogues

Anticancer Activity Research

Analogues of 2-Amino-6-methoxyquinolin-4-OL have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed that specific structural modifications to the quinoline (B57606) core can lead to compounds with significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.govrsc.org

Inhibition of Cell Proliferation and Growth

A primary focus of anticancer drug discovery is the ability of a compound to inhibit the uncontrolled proliferation and growth of cancer cells. Several studies have demonstrated that analogues of the this compound scaffold are potent inhibitors of cancer cell growth.

For instance, a series of 6-substituted 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives were synthesized and screened for their antiproliferative activity. nih.gov Among these, the compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (compound 6h) showed particularly strong inhibitory activity against various human cancer cell lines, with a notable effect on NCI-H522 non-small cell lung cancer cells. nih.gov The introduction of a hydroxy group was intended to improve water solubility and reduce the high toxicity associated with earlier 2-phenylquinolin-4-one (2PQ) derivatives. nih.gov Similarly, 5-hydroxy-6-methoxy derivatives exhibited good anticancer activity with IC50 values ranging from 0.03 to 0.11μM against HL-60, HCT116, Hep3B and NCI-H460 cell lines. nih.gov

Another study on a 6-aminoquinolone derivative, WM13 , found that it strongly inhibited the proliferation of both androgen-resistant (PC3) and androgen-responsive (LNCaP) prostate cancer cell lines. nih.gov Furthermore, quinazoline-chalcone derivative 14g displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against a panel of cancer cell lines including leukemia, colon, melanoma, and breast cancer. rsc.org

Table 1: Antiproliferative Activity of Selected Quinoline Analogues

Compound/Analogue Cancer Cell Line(s) Key Findings Reference
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one NCI-H522, HL-60, Hep3B Exhibited strong inhibitory activity. nih.gov
5-hydroxy-6-methoxy-2-phenylquinolin-4-one derivatives HL-60, HCT116, Hep3B, NCI-H460 Good anticancer activity with IC50 values from 0.03 to 0.11μM. nih.gov
WM13 (6-aminoquinolone) PC3, LNCaP (Prostate) Strongly inhibited proliferation. nih.gov
Quinazoline-chalcone 14g K-562, RPMI-8226 (Leukemia); HCT-116 (Colon); LOX IMVI (Melanoma); MCF7 (Breast) High antiproliferative activity (GI50: 0.622–1.81 μM). rsc.org

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells. The ability of a therapeutic agent to induce apoptosis is a key indicator of its potential as an anticancer drug. Several analogues of this compound have been shown to trigger this cell death pathway.

The 6-aminoquinolone derivative WM13 induced cell death in prostate cancer cells, which was attributed to apoptosis. The underlying molecular mechanism involved the activation of caspase-8 and caspase-3, modulation of apoptotic gene expression, and the cleavage of poly-ADP ribose polymerase (PARP). nih.gov Similarly, an indenoisoquinoline derivative, AM6-36 , which shares structural similarities with isoquinolines, was found to induce apoptosis in HL-60 human leukemia cells. nih.gov This was evidenced by an increase in apoptotic cells, loss of mitochondrial membrane potential, PARP cleavage, and activation of several caspases. nih.gov

In another example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a compound with a related structural motif, triggered apoptosis in K562 leukemia cells. researchgate.net This was associated with a downregulation of the anti-apoptotic protein Bcl-2, which shifted the Bcl-2/Bax ratio to favor apoptosis. researchgate.net The flavonoid prunetrin (B192197) has also been shown to induce apoptosis in liver cancer cells through the cleavage of PARP and caspase 3. mdpi.com

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by the uncontrolled progression through the cell cycle. Compounds that can halt this process at specific checkpoints are valuable as anticancer agents.

The 6-aminoquinolone derivative WM13 was found to cause an arrest at the S/G2/M phase of the cell cycle in prostate cancer cells, contributing to its cytotoxic effects. nih.gov The indenoisoquinoline AM6-36 also induced cell cycle arrest in the G2/M phase in HL-60 leukemia cells at low concentrations. nih.gov

The flavonoid Prunetrin demonstrated a dose-dependent arrest of the cell cycle in the G2/M phase in Hep3B liver cancer cells. This was accompanied by a decrease in the expression of key cell cycle-regulating proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com Inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, is a known strategy to cause cell cycle arrest and is a target for many cancer therapies. nih.govnih.gov

Disruption of Cell Migration and Angiogenesis Inhibition

The ability of cancer cells to migrate and invade surrounding tissues, along with the formation of new blood vessels (angiogenesis) to supply tumors with nutrients, are hallmarks of metastasis. nih.gov Quinoline derivatives have shown potential in disrupting these processes.

Quinoline derivatives are known to exhibit anticancer activities through various mechanisms, including the inhibition of angiogenesis and disruption of cell migration. nih.gov For example, the isoflavone (B191592) metabolite 6-methoxyequol was found to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis. nih.gov This inhibition was mediated by targeting the phosphorylation of MEK1/2 and its downstream substrate ERK1/2. nih.gov Similarly, a 6-Amino-2,4,5-Trimethylpyridin-3-ol analog, BJ-1108, was shown to inhibit serotonin-induced angiogenesis and tumor growth. plos.org

Furthermore, studies have shown that inhibiting the PI3K/Akt and ERK pathways can significantly decrease the constitutive secretion of Vascular Endothelial Growth Factor (VEGF) by uveal melanoma cells, indicating a link between these signaling pathways and the angiogenic potential of tumors. arvojournals.org Some anti-angiogenic agents may also increase the population of cancer stem cells by creating a hypoxic environment within the tumor. mdpi.com

Molecular Target Engagement Studies

Understanding how these compounds interact with specific molecular targets within cancer cells is crucial for optimizing their design and clinical application. Research has focused on their ability to inhibit key enzymes, particularly protein kinases, which are often dysregulated in cancer. nih.govsymansis.com

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling growth, proliferation, and survival. nih.gov Their aberrant activity is a common driver of cancer, making them prime targets for therapeutic intervention. symansis.comscispace.com Analogues of this compound have been investigated as inhibitors of several important kinase families.

Tyrosine Kinases (EGFR, c-Met, VEGFR): Many quinoline derivatives function as tyrosine kinase inhibitors. nih.gov For instance, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. nih.govscispace.com Molecular docking studies have shown that certain quinazoline (B50416) derivatives can bind strongly to both EGFR and VEGFR-2 receptors. rsc.org The triple inhibition of EGFR, Met, and VEGF has been shown to be an effective strategy to overcome resistance to EGFR inhibitors in lung cancer. nih.gov

PI3K/mTOR Pathway: The PI3K/mTOR pathway is central to cell growth and survival. NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, is a known inhibitor of both PI3K and mTOR kinase activity. nih.gov The 6-Amino-2,4,5-Trimethylpyridin-3-ol analog, BJ-1108, was also found to exert its anti-angiogenic effects by targeting PI3K. plos.org In some cancers, resistance to VEGFR tyrosine kinase inhibitors has been linked to the upregulation of the mTOR signaling pathway. e-crt.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation. The flavonoid Prunetrin was found to activate the p38-MAPK signaling pathway as part of its mechanism for inducing apoptosis. mdpi.com In contrast, the isoflavone metabolite 6-methoxyequol inhibits angiogenesis by blocking the phosphorylation of MEK1/2 and ERK1/2, key components of the MAPK pathway. nih.gov Combined inhibition of the PI3K and MAPK pathways is being explored as a therapeutic strategy in various cancers. nih.govdrugtargetreview.com

Table 2: Molecular Targets of Selected Quinoline Analogues and Related Compounds

Compound/Analogue Class Target Pathway/Kinase Effect Reference
Quinazoline derivatives EGFR, VEGFR-2 Strong binding affinity in docking studies. rsc.org
NVP-BEZ235 (Imidazo[4,5-c]quinoline) PI3K/mTOR Inhibition of kinase activity. nih.gov
Prunetrin (Flavonoid) Akt/mTOR, p38-MAPK Inhibition of Akt/mTOR, activation of p38-MAPK. mdpi.com
6-methoxyequol (Isoflavone metabolite) MEK/ERK (MAPK pathway) Inhibition of VEGF-induced phosphorylation. nih.gov
BJ-1108 (Aminopyridinol analog) PI3K Inhibition of serotonin-induced angiogenesis. plos.org
Topoisomerase Inhibition

Quinoline derivatives are well-documented as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and repair. nih.gov These compounds can target both prokaryotic and eukaryotic topoisomerases. In bacteria, quinolones typically inhibit type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov This inhibition stabilizes the complex between the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately causes cell death. nih.gov

In eukaryotic cells, certain quinoline-based compounds act as topoisomerase poisons, interfering with either topoisomerase I or II. For instance, derivatives of camptothecin, a natural product with a quinoline core, are potent inhibitors of human topoisomerase I. nih.gov They trap the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the single-strand break created by the enzyme. nih.govuni-freiburg.de This collision of the replication fork with the trapped complex generates irreversible DNA double-strand breaks, inducing apoptosis. nih.gov Research has focused on designing novel quinoline derivatives to overcome the chemical instability of natural compounds like camptothecin, leading to synthetic analogues with enhanced potency and stability. nih.gov The planar nature of the quinoline ring is a key structural feature that facilitates its function, often through intercalation into the DNA helix, which contributes to the stabilization of the enzyme-DNA complex. nih.gov

Compound Class Target Enzyme Mechanism of Action
Quinolone AntibioticsBacterial DNA Gyrase & Topoisomerase IVStabilization of enzyme-DNA complex, leading to double-strand DNA breaks. nih.gov
Camptothecin AnaloguesHuman Topoisomerase ITrapping of the Topoisomerase I-DNA cleavage complex, preventing DNA re-ligation. nih.govnih.gov
Synthetic Quinoline DerivativesHuman Topoisomerase IStabilization of Topoisomerase I-DNA cleavage complexes, inducing DNA damage. nih.gov
Tubulin Polymerization Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Their critical role in forming the mitotic spindle makes them a prime target for anticancer drugs. nih.gov Analogues of this compound have been investigated as microtubule-destabilizing agents that inhibit tubulin polymerization. nih.govnih.gov

Specifically, a class of compounds known as N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines has been identified as potent inhibitors of tubulin polymerization. nih.gov These molecules bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov By occupying this site, the compounds prevent the curved tubulin dimers from adopting the straight conformation necessary for microtubule formation, thus acting as microtubule destabilizers. nih.gov This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis. researchgate.net Research into quinolin-6-yloxyacetamides further confirmed that this class of quinoline derivatives binds to the colchicine site, demonstrating potent anti-proliferative effects against human cancer cells, including drug-resistant lines. nih.gov

Compound Series Binding Site Mechanism Outcome
N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolinesColchicine site on β-tubulinInhibits tubulin assembly. nih.govCell cycle arrest, apoptosis. researchgate.net
Quinolin-6-yloxyacetamides (QAs)Colchicine site on β-tubulinBinds to curved tubulin, preventing the structural transition required for microtubule formation. nih.govDisruption of microtubule cytoskeleton, mitotic defects, anti-proliferative activity. nih.gov
Compound 4a (an N-aryl 1,2,3,4-tetrahydroquinoline)Colchicine site on β-tubulinInhibits tubulin assembly with an IC50 of 0.85 μM. nih.govPotent cytotoxicity against various cancer cell lines. nih.gov
DNA Methyltransferase Inhibition and DNA Intercalation

DNA methylation is a fundamental epigenetic modification involved in regulating gene expression. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, and their inhibition can lead to the re-activation of silenced tumor suppressor genes. Recent studies have identified certain quinoline-based analogues as non-nucleoside inhibitors of DNMTs. biorxiv.orgnih.gov

The mechanism of inhibition involves the intercalation of the quinoline moiety into the DNA double helix at the site where the enzyme is bound. biorxiv.orgnih.gov This insertion into the minor groove, adjacent to the target base, disrupts the normal DNA structure and causes a significant conformational change in the enzyme, moving its catalytic domain away from the DNA. biorxiv.orgnih.gov This mode of action prevents the transfer of a methyl group to the DNA. Notably, specific quinoline derivatives demonstrated low micromolar inhibitory potency against both human DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.gov This DNA intercalation is a shared feature with other known quinoline activities, such as topoisomerase inhibition, and is a key mechanism for its DNA-interacting properties. nih.govnih.gov

Compound ID Target Enzyme Mechanism IC50 Value (for CamA)
Compound 9 (methylamine derivative)Human DNMT1, Bacterial CamAIntercalates into enzyme-bound DNA, causing a conformational change in the enzyme. biorxiv.orgnih.gov~3.5 µM biorxiv.org
Compound 11 (methylpiperazine derivative)Human DNMT1, Bacterial CamAIntercalates into enzyme-bound DNA, causing a conformational change in the enzyme. biorxiv.orgnih.gov~2.5 µM biorxiv.org
Other DNA-acting Enzyme Inhibition (e.g., Polymerases, Base Excision Repair Glycosylases)

The inhibitory action of quinoline analogues extends beyond topoisomerases and DNMTs to other enzymes that process DNA. The same compounds that inhibit DNMTs through DNA intercalation have also been shown to inhibit DNA and RNA polymerases and enzymes involved in the base excision repair (BER) pathway. biorxiv.orgnih.gov

The BER pathway is crucial for repairing DNA damage from oxidation and other sources. DNA glycosylases are the enzymes that initiate this pathway by recognizing and excising damaged bases. nih.gov Studies on tetrahydroquinoline derivatives, such as SU0268 and SU0383, have shown them to be potent inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), a key enzyme for removing oxidatively damaged purines. nih.govresearchgate.net The intercalation of quinoline compounds into DNA can reverse the base-flipping mechanism used by these glycosylases to access damaged bases, thereby inhibiting their repair function. biorxiv.org This broad inhibitory profile suggests that these quinoline-based intercalators can act as pan-inhibitors of a wide range of enzymes that act on nucleic acids. biorxiv.orgnih.gov

Compound Class/ID Target Enzyme(s) Reported Activity
Quinoline Analogues (e.g., Compounds 9, 11)DNA/RNA Polymerases, BER DNA GlycosylasesShowed inhibitory activity against various polymerases and glycosylases. biorxiv.orgnih.gov
Tetrahydroquinoline Sulfonamides (SU0268, SU0383)Human 8-oxoguanine DNA glycosylase (OGG1)Potently inhibit the excision of multiple oxidative DNA lesions. nih.govresearchgate.net
Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of proteins that regulate the transcription of genes in response to binding by small molecule ligands, playing roles in development, metabolism, and disease. The complex pharmacology of these receptors has led to the development of selective modulators that can exhibit tissue-specific agonist or antagonist effects. nih.gov

The quinoline scaffold has been identified as a structure capable of interacting with these receptors. For instance, a tetrahydroquinoline derivative, ZK-245186, has been characterized as a selective androgen receptor modulator (SARM). nih.gov While research in this specific area for this compound analogues is not extensive, the finding demonstrates that the quinoline core can be adapted to create ligands that modulate the activity of nuclear receptors, opening a potential avenue for therapeutic development. nih.gov

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs) are epigenetic enzymes that add acetyl groups to lysine (B10760008) residues on histone proteins, generally leading to a more open chromatin structure and increased gene transcription. Their dysregulation is implicated in various diseases, including cancer. While some quinoline derivatives have been investigated as potential HAT inhibitors, the findings suggest a complex picture. nih.govmcw.edu

For example, the quinoline derivative MC1626 was initially reported as an inhibitor of the HAT enzyme GCN5. nih.govmcw.edu However, subsequent research on its activity against the parasite Toxoplasma gondii revealed that its mechanism was, in fact, HAT-independent. nih.govmcw.edu Instead, its antiparasitic effect was attributed to targeting the apicoplast, a unique organelle in the parasite. nih.gov In a related area of epigenetic modulation, other research has focused on creating conjugates of quinolones and histone deacetylase (HDAC) inhibitors, demonstrating that the quinoline structure can be used as a scaffold to target epigenetic machinery, even if direct, selective HAT inhibition remains to be definitively established for this class. nih.gov

Antimicrobial Activity Research

The quinoline core is the foundation for the quinolone class of antibiotics, which have been used clinically for decades. nih.gov Their primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov

Research into novel quinoline derivatives continues to explore their potential against a range of pathogenic microbes. Studies on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial and antibiofilm activities against pathogens that cause urinary tract infections. nih.gov These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, other studies have synthesized and tested N-(purin-6-yl) and N-(2-aminopurin-6-yl) conjugates, revealing significant antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov These findings underscore the versatility of the quinoline scaffold in the development of new antimicrobial agents to combat infectious diseases and resistance. nih.govnih.gov

Compound Class Target Microbes Observed Activity
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamidesGram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli), C. albicansBroad-spectrum antimicrobial and antibiofilm activity. nih.gov
N-(purin-6-yl)- and N-(2-aminopurin-6-yl) conjugatesMycobacterium tuberculosis (including multidrug-resistant strains), M. avium, M. terraeSignificant antimycobacterial activity. nih.gov
Vp-4535 (a thiopyrano[3,2-b]pyran derivative)Methicillin-resistant Staphylococcus aureus (MRSA)Selective inhibitory activity against MRSA. ukrbiochemjournal.org

Antibacterial Activity

Analogues of the this compound scaffold have demonstrated notable antibacterial properties, drawing interest in their potential as novel antimicrobial agents. Research has explored their efficacy against a range of bacterial species, including both Gram-positive and Gram-negative organisms. The structural framework of these quinoline derivatives provides a versatile platform for chemical modification, allowing for the synthesis of compounds with varied and potent antibacterial profiles.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is a well-established target for antibacterial drugs. doctorlib.org Its primary component, peptidoglycan, is a polymer unique to bacteria, making it an ideal target for selective toxicity. doctorlib.orgmdpi.com The biosynthesis of peptidoglycan is a complex, multi-step process involving several enzymes that can be inhibited by antimicrobial agents. mdpi.com

While the primary mechanisms of many quinoline analogues are directed elsewhere, the broader class of quinoline-based compounds has been associated with various antibacterial actions. The inhibition of cell wall synthesis typically involves interference with the enzymes responsible for assembling the peptidoglycan layer, such as transpeptidases and transglycosylases, which are also known as penicillin-binding proteins (PBPs). basicmedicalkey.com For instance, glycopeptide antibiotics function by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps. mdpi.com Other agents, like bacitracin and fosfomycin, disrupt earlier stages of precursor synthesis within the cytoplasm or at the cell membrane. doctorlib.orgbasicmedicalkey.com Although direct, potent inhibition of cell wall synthesis is not the most commonly cited mechanism for this compound analogues specifically, the structural similarities to other heterocyclic compounds warrant consideration of this pathway in the broader context of their antibacterial effects.

Inhibition of DNA Gyrase and Topoisomerase IV

A more prominent mechanism of action for quinoline-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.govmdpi.com DNA gyrase, typically the primary target in Gram-negative bacteria, is responsible for introducing negative supercoils into DNA. nih.govnih.gov Conversely, topoisomerase IV, often the main target in Gram-positive bacteria, excels at decatenating (unlinking) replicated daughter chromosomes. nih.gov

Quinolone antibiotics, a class to which this compound analogues are related, function by stabilizing the complex formed between these enzymes and DNA. nih.govresearchgate.net This action traps the enzyme on the DNA, leading to a halt in DNA replication and the formation of double-strand DNA breaks, which are ultimately lethal to the cell. nih.gov The ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV is another critical target. mdpi.com Aminocoumarins, for example, inhibit these enzymes by blocking the ATPase site, preventing the binding of ATP and disrupting the catalytic cycle. mdpi.comnih.gov

Resistance to these agents often arises from mutations in the genes encoding these topoisomerases, specifically in the GyrA subunit of gyrase and the ParC subunit of topoisomerase IV. nih.gov The differential primary target (gyrase vs. topoisomerase IV) between bacterial species is a key factor in the spectrum of activity and the development of resistance. nih.govnih.gov

Antibiofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth confers significant protection against host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical area of research.

Analogues of related heterocyclic systems, such as 4(3H)-quinazolinones, have been investigated for their ability to combat biofilms. For example, certain 4(3H)-quinazolinonyl aminopyrimidine derivatives have shown significant efficacy in inhibiting biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, analogues bearing 2,4,6-trimethoxyphenyl, 4-methylthiophenyl, and 3-bromophenyl substituents were identified as potent inhibitors. nih.gov These findings suggest that the core structures found in these compounds, which share similarities with the quinoline scaffold, can be effectively modified to disrupt the complex biological processes involved in biofilm development. The mechanism of antibiofilm activity can involve interference with bacterial adhesion, disruption of the EPS matrix, or interference with quorum sensing signaling pathways that regulate biofilm formation.

Mechanisms of Action against Multidrug-Resistant Strains

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. The ability of quinoline analogues to act on targets like DNA gyrase and topoisomerase IV makes them relevant in the fight against these resilient pathogens. researchgate.net However, resistance to existing quinolones, often through target-site mutations, is a significant problem. nih.gov

Research into novel quinoline derivatives often focuses on overcoming these resistance mechanisms. Strategies include designing molecules that can inhibit the enzymes through alternative binding modes or at allosteric sites, distal to the common mutation locations. mdpi.com Another approach involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to create agents with dual mechanisms of action. The goal is to develop compounds that retain potency against strains that have developed resistance to conventional quinolones. For example, investigations into 4(3H)-quinazolinonyl aminopyrimidine derivatives have demonstrated activity against MRSA, a notorious multidrug-resistant pathogen. nih.gov

Antifungal Activity

In addition to their antibacterial properties, quinoline-based structures and their analogues have been explored for their potential as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the emergence of drug-resistant fungal strains necessitates the development of new therapeutic options.

Lanosterol (B1674476) 14α-demethylase (LDM) Inhibition

A primary target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (LDM), also known as CYP51. nih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.

LDM is a cytochrome P450 monooxygenase that catalyzes the removal of a methyl group from lanosterol, a key step in the production of ergosterol. nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication. The azole class of antifungal drugs, for instance, functions by binding to the heme iron in the active site of LDM, effectively blocking its catalytic activity. nih.gov The development of new LDM inhibitors, potentially based on scaffolds like this compound, aims to find compounds with high affinity and selectivity for the fungal enzyme over its human counterpart, thereby minimizing potential side effects. nih.gov

Antimalarial Activity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with historical compounds like quinine (B1679958) and chloroquine (B1663885) paving the way for modern therapeutics. Analogues of this compound, which fall under the broader class of aminoquinolines, have been a subject of significant research to combat drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov The essential 6-methoxy group, a feature of all effective 8-aminoquinoline (B160924) antimalarials, is a key component in their therapeutic action. nih.gov

Research into 8-aminoquinoline derivatives has shown that structural modifications significantly impact both efficacy and toxicity. For instance, (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) (NPC1161C) demonstrated high efficacy in animal models of malaria, achieving a 100% cure rate at a dose of 1 mg/kg for 3 days. asm.org This highlights the potential of substitutions on the quinoline ring system. Further studies on 2,4-disubstituted 8-aminoquinoline analogues revealed that compounds like 2-ethyl-4-methylprimaquine have an activity equal to that of the established drug primaquine (B1584692) against Plasmodium cynomolgi. nih.gov

The development of hybrid molecules, which combine the 4-aminoquinoline (B48711) pharmacophore with other active moieties, is a key strategy to overcome drug resistance. nih.gov These hybrid compounds can have a dual mode of action, targeting multiple pathways in the parasite. nih.gov For example, some 4-aminoquinoline analogues function by inhibiting the formation of hemozoin, a non-toxic pigment produced by the parasite from heme, leading to parasite death. nih.govnih.gov Molecular docking studies have also suggested that these compounds can bind to and inhibit parasite enzymes like lactate (B86563) dehydrogenase. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline Analogues

Compound/Analogue Target/Strain Activity Measurement Result Citation
(±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161C) Plasmodium berghei (in vivo) Cure Rate 100% at 1 mg/kg for 3 days asm.org
2-Ethyl-4-methylprimaquine Plasmodium cynomolgi Activity Equal to primaquine nih.gov
8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-ethylprimaquine) Plasmodium cynomolgi Activity Approx. equal to primaquine nih.gov
5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine P. falciparum (CQR K1 strain) IC50 3.6 nM nih.gov
Cyclen analogue of chloroquine (Compound 4) P. falciparum (W2, chloroquine resistant) IC50 19.2 nM usda.gov

Antitubercular Activity

Quinoline derivatives have emerged as a promising class of compounds in the search for new treatments against Mycobacterium tuberculosis (M. tb), including drug-resistant strains. nih.govrsc.org The core quinoline structure is a key pharmacophore in several compounds that exhibit potent antimycobacterial effects. nih.govscilit.com

Research has focused on synthesizing and evaluating various analogues for their efficacy. For example, a series of novel molecules incorporating both quinoline and diphenyl ether moieties were synthesized. scilit.com Within this series, compound 4e, which features a trimethylenediamine linker, was identified as a potent hit with a Minimum Inhibitory Concentration (MIC₉₀) of 0.2 µM against M. tb in a growth medium supplemented with Tween 80 and albumin. scilit.com

Another class of investigated compounds is the 2-(quinolin-4-yloxy)acetamides. nih.gov Structure-activity relationship (SAR) studies revealed that the electronic properties of substituents on the quinoline ring are critical for antitubercular activity. For instance, molecule 6m, which has a piperidine (B6355638) substituent, was highly effective against the M. tuberculosis H37Rv strain with a MIC value of 0.09 μM. nih.gov In contrast, substituting the 6-methoxy group with halogens led to a significant reduction in activity. nih.gov Furthermore, some 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes have shown promising results, with MIC values against M. tuberculosis ranging from 12.5 to 15.6 μg/mL. nih.govresearchgate.net The mechanism of action for some quinoline derivatives is thought to involve the inhibition of essential mycobacterial enzymes, such as KatG. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Analogues

Compound/Analogue Target/Strain Activity Measurement Result Citation
Compound 4e (6-Phenoxyl-4-aminoquinoline derivative) M. tuberculosis MIC₉₀ 0.2 µM scilit.com
Molecule 6m (2-(Quinolin-4-yloxy)acetamide derivative) M. tuberculosis H37Rv MIC 0.09 μM nih.gov
Trifluoromethylated molecule 9f (2-(Quinolin-4-yloxy)acetamide) M. tuberculosis MIC 0.17 μM nih.gov
Compound 5 (Quinoline-thiosemicarbazide hybrid) M. tuberculosis H37Rv MIC 2 μg/mL nih.gov
4-Amino-7-chloroquinoline derivatives (Compounds 5, 6, 7, 9, 10, 11, 13) M. tuberculosis MIC 12.5 to 15.6 μg/mL nih.govresearchgate.net
Quinoline-β-lactam hybrids M. tuberculosis Activity Up to 5x better than cephalexin nih.gov

Antiviral Activity (e.g., Anti-HIV)

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The discovery of elvitegravir, a quinolone derivative and potent HIV integrase inhibitor, has spurred further research into quinoline-based compounds as anti-HIV agents. researchgate.net

Studies have shown that 2-aryl quinolines, particularly those with methoxy (B1213986) substituents, are among the most active compounds against HIV. nih.govresearchgate.net The mechanism of action for these compounds appears to be the inhibition of HIV transcription, a crucial step in the viral replication cycle. nih.govresearchgate.net They are thought to interfere with the function of key transcription factors such as nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1). nih.gov

Another area of investigation involves analogues of (+)-cis-khellactone, which often incorporate a coumarin (B35378) ring system that has structural similarities to the quinoline core. Several mono- and di-substituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues have demonstrated extremely potent anti-HIV-1 activity. For example, 3-Methyl, 4-methyl, and 5-methyl-DCK analogues showed exceptional potency against HIV-1 replication in H9 lymphocyte cells, with EC₅₀ values significantly lower than that of the reference drug AZT. nih.gov Specifically, 3-Hydroxymethyl-4-methyl-DCK (4c) exhibited significant anti-HIV activity with an EC₅₀ value of 0.004 μM in H9 lymphocytes. nih.gov The 2'-Methyl-2'-ethyl-4-methyl DCK analogue was also potent, with an EC₅₀ of 0.22 μM. researchgate.net These findings underscore the potential of modifying the quinoline and related heterocyclic structures to develop new and effective antiviral therapies.

Table 3: Anti-HIV Activity of Selected Quinoline and DCK Analogues

Compound/Analogue Target/Cell Line Activity Measurement Result Citation
2-Aryl quinolines (with methoxy substituents) HIV Antiviral Activity Most active compounds in study nih.govresearchgate.net
3-Hydroxymethyl-4-methyl-DCK (4c) HIV-1 / H9 lymphocytes EC₅₀ 0.004 μM nih.gov
3-Bromomethyl-4-methyl-DCK (4a) HIV-1 / H9 lymphocytes EC₅₀ 0.00011 μM nih.gov
3-Methyl, 4-methyl, and 5-methyl-DCK analogues (2-4) HIV-1 / H9 lymphocytes EC₅₀ < 4.23 x 10⁻⁷ μM nih.gov
2'S-Monomethyl-1'-thia-4-methyl DCK (7a) HIV-1 / H9 lymphocytes EC₅₀ 39.1 nM researchgate.netresearchgate.net
2'-Methyl-2'-ethyl-4-methyl DCK (7b) HIV-1 / H9 lymphocytes EC₅₀ 0.22 μM researchgate.net

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxyquinolin 4 Ol and Derivatives

Impact of Substituents on Biological Activity

The type, position, and electronic properties of substituents on the quinoline (B57606) core are determining factors for the biological activity of its derivatives. rsc.org Even minor structural modifications can lead to significant changes in potency, target selectivity, and pharmacokinetic properties.

Role of Amino and Methoxy (B1213986) Groups

The amino and methoxy groups are fundamental to the activity of many quinoline derivatives. The 8-amino-6-methoxyquinoline (B117001) structure, for instance, is a key pharmacophore found in established antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com

Amino Group: The position of the amino group is crucial. An amino substitution at the C4 position of the quinoline ring is a frequently utilized arrangement in the design of anticancer agents. biointerfaceresearch.com The basicity and hydrogen-bonding capacity of the amino group often play a pivotal role in the molecule's interaction with its biological target.

Methoxy Group: The methoxy group (-OCH3), an electron-donating group, can significantly influence a compound's biological profile. In one study of quinoline-imidazole hybrids with antimalarial activity, the presence of a methoxy group at the C2 position was found to enhance the compound's potency. rsc.org This enhancement is often attributed to the group's ability to increase electron density in the aromatic ring system, which can affect binding affinity and reactivity.

Influence of Substitution Position on the Quinoline Ring

The location of substituents on the quinoline ring has a profound impact on biological activity. Different positions on the ring offer distinct opportunities to modulate a compound's interaction with its target.

C2 and C4 Positions: Quinoline derivatives with substituents at the C2 and C4 positions have been extensively studied, particularly in the search for new anti-cancer agents. ijresm.com This 2,4-disubstitution pattern is a common feature in compounds designed to act as growth inhibitors. ijresm.com

C6 Position: Substitution at the C6 position is also significant. For example, in certain antimalarial compounds, the presence of a bromine atom at C6 was found to be an essential feature for improving activity. rsc.org

C7 Position: The C7 position has been identified as another critical site for modification. In a series of 7-chloroquinoline (B30040) derivatives linked to a tetrazole ring, the chloro-substituent was shown to enhance antileishmanial activity. rsc.orgmdpi.com Similarly, studies on 5,6,7,8-tetrahydroquinoline-3-amine derivatives predicted that compounds with tert-butyl and tert-amyl substituents at the C7 position would be the most effective. ucj.org.ua

C8 Position: The C8 position is well-known for its importance in antimalarial quinolines, with 8-aminoquinolines being a classic example. mdpi.com

The differential impact of substitution is highlighted in studies of indole-quinoline derivatives, where compounds with a methyl group at the C5 position of the quinoline ring showed more potent anticancer activity than their C6-substituted counterparts. biointerfaceresearch.com

Effect of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the quinoline ring is a key modulator of biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic distribution within the molecule, thereby affecting its interaction with biological targets.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) donate electron density to the aromatic ring. As mentioned, an -OCH3 group at the C2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity. rsc.org However, the effect is not always positive. In some anti-inflammatory chalcone (B49325) derivatives, strong EDGs on the B ring, such as a 4-dimethylamino group, resulted in the weakest inhibition of nitric oxide production, suggesting that they can decrease the stability of key intermediates. nih.gov Any form of electron perturbation, whether from donating or withdrawing groups, can potentially reduce the aromaticity of the system. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO2) pull electron density from the ring. The presence of a -Cl group at the C2 position of a quinoline-imidazole hybrid led to a loss of activity. rsc.org Conversely, a chloro-substituent has been shown to enhance the activity of certain antileishmanial agents. rsc.org In another example, a 4-chloro substituent on a thiazole (B1198619) ring was noted to exert both steric and electronic effects on the adjacent 5-nitro group, forcing it slightly out of plane with the ring and thereby reducing the resonance stability and biological activity. nih.gov

This demonstrates that a delicate balance must be established between biological activity and the electronic properties of the substituents at specific positions. nih.gov

Specific Modifications and Their Correlation with Target Selectivity and Potency

Specific, targeted modifications of the quinoline scaffold are a cornerstone of modern drug design, aiming to enhance potency and selectivity for a particular biological target.

In a study developing 8-amino-6-methoxyquinoline-tetrazole hybrids as antiplasmodial agents, researchers systematically varied the side chains to investigate the impact on activity against P. falciparum. The results showed that increasing the lipophilicity and bulk of the side chain generally led to higher potency. mdpi.com

For example, starting with a derivative bearing a phenyl group, progressive substitutions on that phenyl ring with groups like fluorine, methyl, or isopropyl modestly increased activity. More significant gains were seen with bulkier, electron-withdrawing substituents. The most active compound in the series featured a heptyl side chain, highlighting a positive correlation between high lipophilicity and antiplasmodial activity. mdpi.com

Compound Analogue (Modification on Phenyl Ring)Relative Antiplasmodial ActivityKey Structural Feature
PhenylWeakBasic aromatic side chain
4-Fluoro, 4-Methyl, or 4-IsopropylphenylImprovedSmall lipophilic/EWGs added
Bulkier EWG-substituted PhenylMore ActiveIncreased bulk and electron-withdrawing character
Heptyl Side ChainMost ActiveHigh lipophilicity and voluminous side chain mdpi.com

These findings illustrate how targeted modifications can directly correlate with a desired biological outcome, guiding the development of more potent and selective agents. mdpi.com

Pharmacophoric Features and Lead Optimization

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinoline-based compounds, the quinoline nucleus itself often serves as the core of the pharmacophore. rsc.org

The 8-amino-6-methoxyquinoline structure is a well-defined pharmacophore for antimalarial activity. mdpi.com Lead optimization involves modifying a lead compound to improve its pharmacological properties. For quinoline derivatives, this often involves:

Substitution Analysis: Exploring various substituents at different positions on the quinoline ring to enhance activity and selectivity. rsc.org

Hybridization: Combining the quinoline pharmacophore with other biologically active moieties, such as tetrazole rings, to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com

Linker Modification: In hybrid molecules, the length, flexibility, and chemical nature of the linker connecting the pharmacophoric units can strongly influence activity and cytotoxicity. mdpi.com

Conformational Effects on Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Substituents can influence a molecule's preferred conformation through steric hindrance.

Computational Chemistry and Molecular Modeling of 2 Amino 6 Methoxyquinolin 4 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein.

Ligand-Protein Interaction Analysis

Molecular docking studies are crucial for elucidating the specific interactions between a ligand, such as 2-Amino-6-methoxyquinolin-4-ol, and its potential protein targets. These analyses identify key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in silico docking of quinoline (B57606) derivatives has revealed interactions with various amino acid residues within the binding pockets of target proteins. Studies on similar quinoline frameworks have shown that the amino and methoxy (B1213986) groups can participate in hydrogen bonding, a critical factor for binding affinity. The specific interactions depend on the topology and chemical environment of the protein's active site.

Prediction of Binding Affinity and Preferred Conformations

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov For example, docking studies of thiopyrano[2,3-b]quinoline derivatives have reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These calculations also predict the most stable conformation of the ligand within the binding site, providing a three-dimensional model of the complex. The accuracy of these predictions is continually improving with the development of more sophisticated scoring functions and algorithms. arxiv.orgarxiv.org

Identification of Potential Molecular Targets

By screening a compound against a library of known protein structures, molecular docking can help identify potential biological targets. This approach is instrumental in the early stages of drug discovery for hypothesis generation. For quinoline-based compounds, a wide range of potential targets have been explored computationally. For example, derivatives of 4-aminoquinolines have been docked against the dihydrofolate reductase-thymidylate synthase (DRTS) protein of Plasmodium falciparum, the causative agent of malaria. unar.ac.id Similarly, 4-anilinoquinazoline (B1210976) derivatives have been computationally evaluated for their inhibitory potential against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov Another study utilized molecular docking to investigate the binding of thiopyrano[2,3-b]quinoline derivatives to an anticancer peptide, CB1a. nih.gov These examples highlight the utility of molecular docking in identifying promising protein-ligand interactions for further investigation.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Derivative ClassProtein TargetReported Binding Affinity/ScorePotential Application
Benzoheterocyclic 4-aminoquinolinesDihydrofolate reductase-thymidylate synthase (DRTS)Re-rank score of -163.607 for the most stable derivativeAntimalarial
4-AnilinoquinazolinesVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not specified in terms of kcal/mol, but used for QSAR analysisAnticancer
Thiopyrano[2,3-b]quinolinesAnticancer peptide CB1a-5.3 to -6.1 kcal/molAnticancer

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), are used to understand molecular geometry, reactivity, and spectroscopic properties. derpharmachemica.comescholarship.org

Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic structure of this compound. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting a molecule's reactivity and its ability to participate in charge transfer interactions. nih.gov The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can also be calculated, providing insights into the molecule's polarity and reactive sites. derpharmachemica.comresearchgate.net For similar heterocyclic systems, DFT calculations have been successfully used to optimize the molecular geometry and analyze vibrational spectra. researchgate.net

Correlation with SAR (e.g., LUMO energy for charge transfer interactions)

Quantum chemical parameters can be correlated with Structure-Activity Relationships (SAR) to understand how modifications to a molecule's structure affect its biological activity. The energy of the LUMO, for example, is often related to a molecule's ability to accept electrons in a charge transfer interaction, which can be a key step in many biological processes. nih.gov A lower LUMO energy suggests a greater electron-accepting capability. By calculating these properties for a series of related compounds and comparing them with their experimentally determined activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Studies on other nitrogen-containing heterocyclic compounds have demonstrated the utility of correlating calculated quantum chemical descriptors with observed biological activities. nih.gov

In Silico Screening and Virtual Screening Methodologies

In silico screening and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential to interact with a biological target. mdpi.comfrontiersin.org For quinoline derivatives, including compounds structurally related to this compound, these methodologies are widely applied to identify promising lead candidates for various therapeutic areas, such as anticancer and antimalarial agents. mdpi.comijprajournal.comnih.gov

The process of virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach relies on the principle that structurally similar molecules are likely to exhibit similar biological activities. When the three-dimensional structure of the target protein is unknown, LBVS methods are particularly valuable. A common technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, which correlates the 3D structural features of a set of known active compounds with their biological activities. mdpi.comnih.gov For instance, a 3D-QSAR model built on a series of quinoline derivatives with anti-gastric cancer activity revealed that specific structural modifications could enhance their potency. mdpi.comnih.gov This knowledge can then be used to virtually screen libraries for novel compounds, like this compound, that possess the desired structural characteristics for improved activity. mdpi.comnih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is available, SBVS, primarily through molecular docking, becomes a powerful tool. frontiersin.org Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. mdpi.com This allows for the virtual screening of extensive compound databases against a specific target. For example, in the search for novel antimalarial agents, virtual screening of compound libraries against Plasmodium falciparum proteins has been successfully employed. mdpi.comnih.gov A hypothetical virtual screening of this compound against a panel of protein kinases, which are common targets for quinoline-based inhibitors, could be performed. The results, often presented as docking scores and predicted binding energies, would help prioritize this compound for further experimental validation.

To illustrate the type of data generated in such studies, the following table presents hypothetical docking results of this compound against two important cancer-related protein kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Target ProteinDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
EGFR-8.5-9.2Met793, Lys745, Cys797
VEGFR-2-7.9-8.5Cys919, Asp1046, Glu885

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound were not found in the search results. The key interacting residues are based on common binding site residues for quinoline-type inhibitors.

The selection of compounds from virtual screening is often further refined by evaluating their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) using in silico models. ijprajournal.combenthamdirect.com This early assessment of "drug-likeness" helps to filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or other undesirable properties.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This computational technique is invaluable for understanding the stability of ligand-protein complexes, identifying key interactions that govern binding, and elucidating the conformational changes that may occur upon binding. mdpi.comjchemlett.com

For quinoline-based compounds, MD simulations have been instrumental in validating docking results and providing deeper insights into their binding mechanisms. nih.govmdpi.com An MD simulation of a docked complex of a compound like this compound with its target protein would typically be run for a duration of nanoseconds to microseconds.

The analysis of the MD trajectory can reveal several important aspects of the binding event:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a key indicator of the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Key Hydrogen Bonds and Hydrophobic Interactions: MD simulations can track the formation and breakage of hydrogen bonds and other non-covalent interactions between the ligand and the protein. This helps to identify the specific amino acid residues that are crucial for maintaining the bound state. nih.gov For example, the amino group and the methoxy group of this compound could be predicted to form specific hydrogen bonds with the protein target.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more accurate picture of the binding event than static docking poses.

The following table summarizes the kind of data that can be extracted from an MD simulation study, using a hypothetical simulation of this compound bound to EGFR as an example.

Simulation ParameterValue/ObservationSignificance
Simulation Time100 nsProvides a sufficient timescale to assess complex stability.
Average RMSD of Ligand1.5 ÅIndicates stable binding of the compound in the active site.
Key Hydrogen BondsMaintained with Met793 and Lys745 for >80% of the simulation time.Highlights the critical role of these residues in anchoring the ligand.
Dominant Hydrophobic InteractionsWith Leu718, Val726, Ala743Shows the importance of the hydrophobic pocket in ligand recognition.

This table presents hypothetical data for illustrative purposes based on typical findings from MD simulations of kinase inhibitors.

By combining virtual screening methodologies with molecular dynamics simulations, researchers can build a comprehensive understanding of the molecular interactions of this compound. This knowledge is crucial for the rational design of more potent and selective analogs and for advancing the development of this chemical scaffold into potential therapeutic agents. nih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel 2-Amino-6-methoxyquinolin-4-OL Derivatives for Enhanced Biological Profiles

The quinolinone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.com The design and synthesis of new derivatives based on this core structure are a key area of future research. The goal is to enhance the biological activity and selectivity of these compounds.

A common synthetic route involves a one-step Doebner reaction, where substituted anilines, benzaldehydes, and pyruvic acid are reacted to form the core quinoline (B57606) structure. nih.gov For instance, new series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized as P-glycoprotein (P-gp) inhibitors. nih.gov In one study, the synthesis of 2-amino-4,6-diphenylnicotinonitriles was achieved through a two-step process involving the initial formation of chalcones followed by reaction with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new derivatives. nih.govnih.gov These studies help to identify which parts of the molecule are essential for its biological activity. For example, SAR data has revealed that a hydroxymethyl group at the 4-position of quinolines plays a key role in P-gp efflux inhibition. nih.gov The exploration of different substituents on the quinoline ring system can lead to compounds with improved potency and selectivity. monash.edu

Table 1: Examples of Synthesized Quinoline/Quinolinone Derivatives and their Biological Investigation

Compound TypeSynthetic ApproachBiological Target/Activity InvestigatedKey Findings
6-methoxy-2-arylquinoline analoguesDoebner reaction followed by reductionP-glycoprotein (P-gp) inhibitionAlcoholic quinoline derivatives showed significant inhibition of rhodamine 123 efflux. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesMulti-step synthesisPhosphatidylinositol 3-kinase (PI3Kα) inhibitionInvestigated as potential anticancer agents. mdpi.com
2-amino-4,6-diphenylnicotinonitrilesTwo-step synthesis via chalconesCytotoxicity against breast cancer cell linesOne compound demonstrated exceptional cytotoxicity, surpassing doxorubicin. mdpi.com
4-phenoxyquinoline derivativesMulti-step synthesisPlatelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitionDiscovered potent and selective inhibitors of PDGFr. nih.gov

Exploration of Multi-Targeting Strategies

Complex diseases often involve multiple biological pathways, making single-target drugs less effective. nih.govnorthwestern.edu Consequently, there is growing interest in developing multi-target drugs that can modulate several targets simultaneously, potentially leading to higher efficacy and a better safety profile. nih.govarxiv.org The quinoline and quinolinone scaffolds are well-suited for this approach due to their ability to interact with a variety of biological targets. mdpi.com

Kinases are a major class of targets for multi-target inhibitors, as their dysregulation is common in many diseases, particularly cancer. nih.govnih.govecancer.org Several multi-kinase inhibitors have been developed that target key signaling pathways involved in tumor growth and angiogenesis. nih.govotavachemicals.com For example, some inhibitors target vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor (PDGFR) simultaneously. otavachemicals.com The design of compounds that can inhibit multiple kinases, such as PI3K and DNA-PK, is an active area of research. medchemexpress.com

The development of "chimera" drugs, which combine two different pharmacophores into a single molecule, is another multi-targeting strategy. nih.gov This approach aims to create a synergistic effect or to reduce the side effects of one of the parent drugs. nih.gov

Table 2: Examples of Multi-Targeting Strategies with Quinoline-like Scaffolds

StrategyTargetsRationale
Multi-kinase InhibitionVEGFR, EGFR, PDGFR, PI3K, DNA-PKTo inhibit multiple signaling pathways involved in cancer progression. nih.govotavachemicals.commedchemexpress.com
Chimera DrugsCombination of two different drug scaffoldsTo achieve synergistic effects or reduce adverse effects. nih.gov
PolypharmacologyMultiple, sometimes unrelated, targetsTo address the complexity of multifactorial diseases. nih.govarxiv.org

Development of Prodrug Approaches for Improved Bioavailability

Poor aqueous solubility and limited bioavailability are significant hurdles in drug development. nih.gov Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.govnih.gov This approach can be used to overcome issues with solubility, permeability, and metabolic instability, thereby improving the pharmacokinetic profile of a drug. nih.govnih.gov

Several prodrug strategies can be applied to quinoline-based compounds. One approach involves the use of aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-substituted analogues, which have shown to significantly improve aqueous solubility and oral bioavailability. nih.gov These prodrugs release the active compound through a pH-triggered intramolecular cyclization-elimination reaction, which is independent of enzymatic biotransformation. nih.gov

Another strategy is to modify the physicochemical properties of the compound, such as lipophilicity and polar surface area (PSA), to enhance absorption and reduce clearance. nih.gov For example, increasing lipophilicity can sometimes lead to improved bioavailability. nih.gov The conjugation of the active drug with another molecule, such as a histamine (B1213489) H2 antagonist, can also be used to create a "mutual prodrug" with improved properties. nih.gov

Advanced Computational Approaches for Rational Drug Design

Computational methods are increasingly being used to accelerate the drug discovery process. nih.gov These in silico techniques can be used to predict the biological activity of new compounds, optimize their properties, and understand their mechanism of action at a molecular level. nih.gov

Molecular docking is a widely used computational method that predicts the binding mode and affinity of a ligand to its target protein. nih.govnih.gov This information can be used to design new derivatives with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of the predicted binding poses. nih.gov These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of designing and optimizing novel drug candidates based on the this compound scaffold. nih.gov

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.